Methoxymethylpyrrolidine
Description
Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry
Chiral pyrrolidine scaffolds are five-membered nitrogen-containing heterocyclic rings that are fundamental structural motifs in a vast number of biologically active natural products and synthetic compounds. nih.gov Their prevalence in pharmaceuticals and their utility as versatile building blocks have made them a primary focus in drug discovery and medicinal chemistry. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents, which is crucial for inducing chirality in chemical reactions.
The importance of the pyrrolidine nucleus is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. Beyond their role as structural components, pyrrolidine derivatives are widely employed as ligands for transition metals, organocatalysts, and highly effective chiral controllers in asymmetric synthesis. acs.org The ability to modify the pyrrolidine ring at various positions allows for the fine-tuning of steric and electronic properties, leading to the development of highly selective and efficient catalysts for a wide range of chemical transformations. nih.gov
Historical Context of Asymmetric Synthesis Utilizing Pyrrolidine-Based Auxiliaries and Catalysts
The use of pyrrolidines in asymmetric synthesis has a rich history, arguably beginning with the use of the naturally occurring amino acid, L-proline. In 1971, a new asymmetric intramolecular aldol (B89426) reaction catalyzed by proline was discovered, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. scientificlabs.ie These findings, however, remained largely dormant until 2000, when seminal reports by List and Barbas on proline-catalyzed intermolecular aldol reactions, and by MacMillan on imidazolidinone catalysts, marked the birth of modern asymmetric organocatalysis. scientificlabs.ie
Proline's effectiveness stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid. ias.ac.in This allows it to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. researchgate.netscispace.com However, early proline-catalyzed reactions often required high catalyst loadings and yielded only moderate enantioselectivities. nih.gov This spurred the development of a multitude of structurally modified pyrrolidine-based organocatalysts designed to overcome these limitations. nih.gov
A significant breakthrough was the development of chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), pioneered by E. J. Corey and Dieter Enders in 1976. wikipedia.org Derived from proline, these auxiliaries feature a methoxymethyl group that is crucial for achieving high stereoselectivity through chelation with a lithium cation in the transition state. wikipedia.orgchemtube3d.com The "SAMP/RAMP hydrazone method" became a robust and widely used strategy for the asymmetric α-alkylation of ketones and aldehydes, demonstrating the power of rationally designed pyrrolidine derivatives in achieving high levels of stereocontrol in conformationally flexible systems. wikipedia.orgmit.edu
Detailed Research Findings: Applications of Methoxymethylpyrrolidine
The compound 2-(Methoxymethyl)pyrrolidine, particularly in its chiral forms (S)- and (R)-, is a versatile building block and auxiliary in asymmetric synthesis. sigmaaldrich.com Its derivatives, such as SAMP and RAMP, are renowned for their ability to induce high levels of stereoselectivity.
Asymmetric Alkylation via the SAMP/RAMP Hydrazone Method
The Enders SAMP/RAMP hydrazone method is a cornerstone of asymmetric synthesis, enabling the enantioselective α-alkylation of aldehydes and ketones. wikipedia.org The chiral auxiliary is first condensed with the carbonyl compound to form a hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a rigid, chelated azaenolate, where the lithium cation is coordinated to the methoxy (B1213986) oxygen. chemtube3d.com This conformation directs the incoming electrophile to attack from the less sterically hindered face, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary releases the chiral α-alkylated carbonyl compound. wikipedia.orgchemtube3d.com
| Starting Ketone/Aldehyde | Electrophile (R-X) | Product | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) | Reference |
| Cyclohexanone | Iodomethane | 2-Methylcyclohexanone | 75 | ≥95 | - | mit.edu |
| 3-Pentanone | Iodoethane | 4-Methyl-3-heptanone | 70 | ≥98 | - | mit.edu |
| Propanal | Benzyl bromide | 2-Benzylpropanal | 65 | 85 | - | mit.edu |
| Oxetan-3-one | Benzyl bromide | (S)-2-(benzyl)oxetan-3-one | 72 | 84 | - | acs.org |
| Oxetan-3-one | Iodomethane | (S)-2-methyloxetan-3-one | 68 | 78 | - | acs.org |
Asymmetric Synthesis of Bedaquiline
| Chiral Base | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Assay Yield (syn-pair) | Overall Bedaquiline Assay Yield | Reference |
| Lithium (R)-2-(methoxymethyl)pyrrolidide | 13.6 : 1 | 3.6 : 1 | 82% | 64% | nih.govresearchgate.net |
Other Applications in Asymmetric Synthesis
The utility of this compound derivatives extends to a variety of other transformations. (S)-(+)-2-(Methoxymethyl)pyrrolidine serves as a chiral auxiliary for the asymmetric synthesis of propargyl alcohols and 4-nitrocyclohexanones, as well as for asymmetric Michael additions to enones. scientificlabs.iesigmaaldrich.com It can also function as an organocatalyst in the cross-aldol reaction between dihydroxyacetone and p-nitrobenzaldehyde. scientificlabs.iesigmaaldrich.com Furthermore, the bis((2-methoxymethyl)pyrrolidine)phosphine moiety has proven to be an effective chiral auxiliary for the diastereoselective lithiation of ferrocene, enabling the synthesis of important chiral ligands. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-7-4-2-3-5-7/h2-6H2,1H3 |
InChI Key |
GZPMMQGPHXEMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methoxymethylpyrrolidine and Its Derivatives
Stereoselective Synthesis of Methoxymethylpyrrolidine Enantiomers
Achieving enantiopure forms of 2-(methoxymethyl)pyrrolidine is critical for its applications in asymmetric synthesis. The two enantiomers, (S)-2-(methoxymethyl)pyrrolidine (SMP) and (R)-2-(methoxymethyl)pyrrolidine (RMP), are commonly accessed through methods leveraging the chiral pool, resolution of racemic mixtures, or direct asymmetric synthesis.
The most prevalent and straightforward approach to enantiomerically pure 2-(methoxymethyl)pyrrolidine utilizes the readily available chiral pool of amino acids, specifically L-proline and D-proline. mdpi.com This strategy capitalizes on the inherent stereochemistry of the starting material to produce the desired enantiomer.
The synthesis typically begins with the reduction of the carboxylic acid functionality of either D- or L-proline. This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to yield the corresponding chiral amino alcohol, D-prolinol or L-prolinol. mdpi.comchemicalbook.com The subsequent step involves the O-methylation of the primary alcohol. This etherification is often carried out by treating the prolinol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with a methylating agent like methyl iodide to furnish the target this compound. chemicalbook.com
Table 1: Synthesis of (R)-2-Methoxymethylpyrrolidine from D-Proline
| Step | Precursor | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Reduction | D-Proline | Lithium aluminum hydride (LiAlH₄) | D-Prolinol |
This table illustrates a common synthetic route, with specific conditions and yields varying based on literature procedures.
This method is highly effective because the stereocenter from the parent amino acid is retained throughout the synthetic sequence, ensuring a high enantiomeric purity of the final product.
When a synthetic route produces a racemic mixture (an equal 50:50 mixture of both enantiomers), a resolution process is required to separate them. libretexts.orglibretexts.org Resolution is a standard technique for obtaining enantiopure compounds from racemates. libretexts.org The fundamental principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers. libretexts.org
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility and melting point. libretexts.org This difference allows for their separation using conventional laboratory techniques like fractional crystallization or chromatography. Once the diastereomers are separated, the chiral resolving agent is chemically removed, yielding the individual, enantiomerically pure (R)- and (S)-methoxymethylpyrrolidines.
Common resolving agents for amines include chiral acids like tartaric acid or mandelic acid, which form diastereomeric salts with the racemic amine. nih.gov Although a widely applicable strategy, the efficiency of resolution depends on the ease of diastereomer separation and the ability to recover the resolving agent for reuse. nih.gov
Asymmetric synthesis involves creating the desired chiral molecule from achiral or prochiral starting materials using a chiral catalyst or auxiliary to control the stereochemical outcome. mdpi.comunibo.it This approach is fundamental to modern organic chemistry for producing enantiomerically enriched compounds. nih.gov
A notable example relevant to this compound is the use of its own derivatives, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), as versatile chiral auxiliaries. researchgate.net These auxiliaries are synthesized from (S)- and (R)-methoxymethylpyrrolidine, respectively. They can be attached to a carbonyl compound (an aldehyde or ketone) to form a chiral hydrazone. The presence of the chiral auxiliary then directs the stereochemical course of subsequent reactions, for example, the addition of a nucleophile to the carbonyl carbon. After the key stereocenter-forming step, the auxiliary is cleaved, releasing the new chiral molecule and allowing for the recovery of the auxiliary. researchgate.net The SAMP/RAMP hydrazone methodology has proven effective for the asymmetric synthesis of a wide range of molecules. researchgate.net
Synthesis of Functionalized this compound Derivatives
Beyond the synthesis of the parent compound, significant effort is directed towards creating functionalized derivatives with tailored properties for specific applications in catalysis and medicinal chemistry.
While utilizing the chiral pool is common, constructing the pyrrolidine (B122466) ring from acyclic precursors is a powerful alternative that allows for greater structural diversity. mdpi.comresearchgate.net Several modern synthetic strategies can be employed to form the pyrrolidine skeleton.
[3+2] Cycloaddition Reactions: This is one of the most powerful methods for constructing five-membered rings. nih.gov The reaction of an azomethine ylide with an alkene or alkyne can generate highly substituted pyrrolidines. chemistryviews.org By using chiral catalysts or starting materials, this process can be rendered stereoselective, providing enantiomerically enriched pyrrolidine cores that can be further elaborated into functionalized this compound derivatives. researchgate.netchemistryviews.org
Intramolecular Cyclization: These strategies involve forming the ring by creating a bond between atoms within a single linear molecule. Methods such as intramolecular hydroamination or the cyclization of amino alcohols can be effective. organic-chemistry.org For instance, an appropriately substituted 5-aminopentene derivative can undergo a metal-catalyzed hydroamination to close the ring and form the pyrrolidine structure.
Ring-Closing Metathesis (RCM): The development of robust catalysts, such as Grubbs catalysts, has made RCM a popular strategy for ring formation. researchgate.netorganic-chemistry.org A diene or enyne substrate containing a nitrogen atom can be cyclized efficiently to produce a dihydropyrrole, which can then be reduced to the corresponding pyrrolidine. This method offers excellent functional group tolerance. organic-chemistry.org
The introduction of specific substituents onto the pyrrolidine scaffold is key to creating functional derivatives.
Introduction of the Methoxymethyl Group: As described in the synthesis from proline, the methoxymethyl group is typically installed by O-methylation of a hydroxymethyl group at the C2 position. mdpi.com This hydroxymethyl precursor is readily available from the reduction of proline's carboxylic acid. This two-step reduction-methylation sequence is a reliable method for introducing the defining substituent of this compound. chemicalbook.com
Introduction of Other Substituents: Functionalization can occur at various positions on the pyrrolidine ring.
N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for introducing substituents. It can be readily alkylated, acylated, or used to form amides or sulfonamides. This allows for the attachment of a wide array of functional groups, which can modulate the steric and electronic properties of the molecule, for instance, in the design of organocatalysts or ligands.
C-Functionalization: Introducing substituents at other carbon atoms on the ring often requires more complex multi-step syntheses, starting from functionalized precursors like hydroxyproline or building the ring from scratch using methods described in section 2.2.1. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) |
| (R)-2-(methoxymethyl)pyrrolidine (RMP) |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) |
| (S)-2-(methoxymethyl)pyrrolidine (SMP) |
| D-Proline |
| D-Prolinol |
| L-Proline |
| L-Prolinol |
| Lithium aluminum hydride |
| Lithium borohydride |
| Mandelic acid |
| Methyl iodide |
| Sodium hydride |
Multicomponent Reaction Approaches for Pyrrolidine Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net A prominent MCR for synthesizing pyrrolidine derivatives is the 1,3-dipolar cycloaddition of an azomethine ylide. researchgate.net
In a typical MCR setup, an azomethine ylide is generated in situ from the condensation of an α-amino acid (such as sarcosine or glycine methyl ester) with an aldehyde or ketone (like isatin). tandfonline.comorientjchem.org This transient 1,3-dipole then reacts with a dipolarophile (an alkene-containing molecule) to form the five-membered pyrrolidine ring. rsc.org This process can create multiple new bonds and stereocenters in a single, highly convergent operation. nih.govnih.gov The versatility of this method allows for a wide range of substituents to be incorporated into the final pyrrolidine structure by simply varying the initial components. tandfonline.com For example, the three-component reaction of isatin, sarcosine, and methyl 3-phenylpropiolate yields complex spiro[indoline-3,2′-pyrrole] derivatives. orientjchem.org
| Aldehyde/Ketone | Amino Acid | Dipolarophile | Product Type | Yield (%) | Reference |
| Isatin | Sarcosine | Methyl 3-phenylpropiolate | Spiro[indoline-3,2′-pyrrole] | Excellent | orientjchem.org |
| Isatin | Glycine Methyl Ester | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Rhodanine-substituted spirooxindole | Good | tandfonline.com |
| Heterocyclic Aldehydes | Amino Acid Esters | trans-1,2-Dibenzoylethylene | 3,4-Dibenzoyl-5-hetarylpyrrolidines | Good | tandfonline.com |
| Phenyl Dihydrofuran | N-tosyl imino ester | Allyltributylstannane | Functionalized Pyrrolidine | 78% | nih.gov |
This table illustrates the versatility of multicomponent reactions in synthesizing diverse pyrrolidine scaffolds by varying the starting components.
Intramolecular Cyclization Strategies for Pyrrolidines
Intramolecular cyclization strategies provide a powerful route to the pyrrolidine core by forming the ring from a single linear precursor. These methods are often highly efficient as the reacting groups are tethered, leading to favorable reaction kinetics and, frequently, high stereoselectivity. nih.gov
A variety of reaction types can be employed to trigger the ring-forming event:
Intramolecular 1,3-Dipolar Cycloaddition: In this approach, an azomethine ylide and a dipolarophile are present within the same molecule. mdpi.com The generation of the ylide initiates a spontaneous cyclization to form a bicyclic or polycyclic system containing a pyrrolidine ring. This strategy is particularly effective for creating complex, fused-ring systems found in natural alkaloids. mdpi.comacs.org
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl moiety (a Michael acceptor) is a common method for pyrrolidine synthesis. An "asymmetric clip-cycle" strategy has been developed where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields highly enantioenriched pyrrolidines. whiterose.ac.uk
Ring-Closing Enyne Metathesis (RCEM): This method uses ruthenium catalysts, such as Grubbs catalysts, to cyclize a linear substrate containing both an alkene and an alkyne. organic-chemistry.org The reaction is atom-economical and creates a pyrrolidine ring containing a conjugated diene, which is a versatile functional group for further transformations. organic-chemistry.org
Reductive Cyclization: Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams offers a modern approach. unife.it In the presence of a silane reducing agent, the catalyst facilitates the partial reduction of an amide to an iminium ion intermediate, which then forms an azomethine ylide. If a dipolarophile is present in the same molecule, it undergoes an intramolecular cycloaddition to yield complex pyrrolidine architectures. acs.orgunife.it
Optimization of Synthetic Pathways and Process Efficiency
Optimizing synthetic routes to pyrrolidine derivatives is crucial for practical applications, focusing on maximizing product yield while ensuring high purity and stereochemical control. This involves a systematic variation of reaction parameters to identify the most efficient conditions.
Strategies for Yield Enhancement in Pyrrolidine Synthesis
Maximizing the yield of pyrrolidine-forming reactions involves the careful selection and optimization of several factors, including the catalyst, solvent, and reaction temperature. The catalyst, in particular, plays a pivotal role in determining the reaction's efficiency.
For instance, in the three-component synthesis of spirocyclic pyrrolidines, the choice of catalyst and solvent significantly impacts the reaction outcome. While the reaction can proceed without a catalyst, the yield is often low and requires long reaction times. The introduction of a catalyst, such as L-proline functionalized manganese ferrite nanorods, can dramatically improve performance. rsc.org The optimization of reaction conditions for the synthesis of a specific spiro-pyrrolothiazolidine from isatin, sarcosine, and a thiazolidinedione derivative demonstrates this principle. The yield is substantially enhanced by increasing the catalyst loading to an optimal level and selecting an appropriate solvent that facilitates the reaction. rsc.org
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | 0 | EtOH | 100 | 12 | 30 |
| Nanocatalyst | 4 | H₂O | 100 | 5 | 80 |
| Nanocatalyst | 4 | CH₃CN | 100 | 5 | 75 |
| Nanocatalyst | 10 | EtOH | 100 | 4 | 85 |
| Nanocatalyst | 14 | EtOH | 100 | 3 | 91 |
Data adapted from a study on the optimization of spirocyclic pyrrolidine synthesis, demonstrating the impact of catalyst loading and solvent on product yield. rsc.org
Further strategies for yield enhancement include using microwave irradiation or ultrasound to accelerate reaction rates and improve efficiency, particularly in multicomponent reactions. tandfonline.com
Reaction Condition Tuning for Improved Stereoselectivity and Purity
Achieving control over the three-dimensional arrangement of atoms is a primary goal in modern organic synthesis. For pyrrolidines, which can possess multiple stereocenters, tuning reaction conditions to favor the formation of a single stereoisomer is of paramount importance. rsc.orgrsc.org This is typically achieved through asymmetric catalysis, where a chiral catalyst guides the reaction pathway.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a well-studied method for producing enantioenriched pyrrolidines. rsc.orgacs.org The stereochemical outcome (both diastereoselectivity and enantioselectivity) is highly dependent on the catalyst system, which typically consists of a metal salt and a chiral ligand. msu.edu For example, in the reaction between an imino ester and an α,β-unsaturated ketone, copper(I) and silver(I) complexes with chiral Fesulphos ligands have been shown to be effective catalysts. acs.org By systematically varying the metal, the counter-ion, and the solvent, the conditions can be fine-tuned to maximize both the endo/exo ratio (diastereoselectivity) and the enantiomeric excess (% ee). acs.orgacs.org
Furthermore, catalyst-controlled divergent synthesis allows access to different regioisomers from the same starting materials. In the hydroalkylation of 3-pyrrolines, using a cobalt catalyst selectively produces C3-alkylated pyrrolidines, while a nickel catalyst yields the C2-alkylated isomers, both with high enantioselectivity. organic-chemistry.org This highlights how the choice of metal can fundamentally alter the reaction pathway and the resulting product structure. organic-chemistry.org
| Metal Salt | Ligand | Solvent | Temp (°C) | endo/exo ratio | % ee (endo) |
| Cu(OAc)₂·H₂O | Fesulphos | CH₂Cl₂ | RT | 88:12 | 88 |
| Cu(CH₃CN)₄ClO₄ | Fesulphos | CH₂Cl₂ | RT | 90:10 | 94 |
| Cu(CH₃CN)₄ClO₄ | Fesulphos | Toluene | RT | 89:11 | 92 |
| Cu(CH₃CN)₄ClO₄ | Fesulphos | THF | RT | 90:10 | 94 |
| Cu(CH₃CN)₄ClO₄ | Fesulphos | THF | 0 | 90:10 | 95 |
Data adapted from a study on Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition, showing the influence of metal salt and solvent on stereoselectivity. acs.org
Mechanism Driven Studies of Reactions Involving Methoxymethylpyrrolidine
Enantioselective Reaction Mechanisms
Methoxymethylpyrrolidine is instrumental in guiding the stereochemical outcome of numerous carbon-carbon bond-forming reactions. Its influence is realized through the formation of chiral intermediates and transition states that preferentially lead to one stereoisomer over others.
Azaenolate Formation and Reactivity
In asymmetric alkylation reactions, (S)-2-(Methoxymethyl)pyrrolidine serves as a powerful chiral auxiliary for directing the formation of new stereocenters adjacent to a carbonyl group. The mechanism begins with the condensation of the chiral amine with a ketone to form a chiral imine. Subsequent deprotonation of an α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a chiral lithium azaenolate.
The key to the high stereoselectivity of this process lies in the formation of a rigid, chelated bicyclic transition state. The lithium cation is coordinated by both the nitrogen atom of the enamine and the oxygen atom of the methoxymethyl side chain. This chelation locks the conformation of the azaenolate, causing the pyrrolidine (B122466) ring to effectively block one face of the nucleophilic carbon. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. Hydrolysis of the resulting imine releases the chiral α-alkylated ketone and recovers the chiral auxiliary.
| Ketone | Electrophile | Diastereomeric Excess (d.e.) |
| Cyclohexanone | Benzyl bromide | 95% |
| Cyclopentanone | Methyl iodide | 92% |
| 3-Pentanone | Ethyl iodide | 88% |
| This table illustrates the diastereoselectivity achieved in the alkylation of various ketones using an SMP-derived azaenolate. |
Michael Addition Reaction Mechanisms
As a derivative of proline, this compound is an effective organocatalyst for asymmetric Michael additions. The catalytic cycle initiates with the reaction between the secondary amine of the pyrrolidine catalyst and a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. libretexts.orgrsc.org This enamine is chiral, with the catalyst's structure dictating its geometry.
The enamine then attacks an α,β-unsaturated compound (the Michael acceptor), such as a nitroolefin or an enone, in a conjugate addition. rsc.orgresearchgate.netnih.gov The stereochemical outcome is determined during this C-C bond-forming step. The bulky chiral scaffold of the catalyst shields one of the enamine's two faces, directing the Michael acceptor to the more accessible face. This leads to the formation of a new stereocenter with a high degree of enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct. rsc.org
| Ketone Donor | Nitroolefin Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Propanal | β-Nitrostyrene | 98:2 | 97% |
| Cyclohexanone | 2-(2-Nitrovinyl)furan | 95:5 | 99% |
| Acetone | 1-Nitro-2-phenylethene | N/A | 94% |
| This table presents typical results for the Michael addition of carbonyl compounds to nitroolefins catalyzed by a pyrrolidine-based bifunctional organocatalyst. rsc.org |
Aldol (B89426) Reaction Mechanisms
The mechanism of the this compound-catalyzed aldol reaction is analogous to that of the Michael addition and is a cornerstone of organocatalysis. nih.govelsevierpure.comnih.gov The reaction begins with the formation of a chiral enamine between the pyrrolidine catalyst and a ketone donor. libretexts.orgresearchgate.net This enamine then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde acceptor.
The enantioselectivity of the reaction is governed by a highly organized, hydrogen-bonded transition state, often described by the Zimmerman-Traxler model. wikipedia.org The carboxylic acid group of proline-type catalysts (or a similar hydrogen-bond donor) activates the aldehyde electrophile and helps to orient it relative to the incoming enamine nucleophile. The steric bulk of the catalyst's C2-substituent (the methoxymethyl group) directs the enamine to attack a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the β-hydroxy carbonyl product. libretexts.orgmdpi.com The cycle is completed by the hydrolysis of the iminium intermediate, which releases the aldol product and regenerates the catalyst.
| Ketone | Aldehyde | Solvent | Enantiomeric Excess (ee) |
| Acetone | 4-Nitrobenzaldehyde | DMSO | 76% |
| Cyclohexanone | Benzaldehyde | Dichloromethane | 85% |
| Acetone | Isovaleraldehyde | Neat | 96% |
| This table shows the enantioselectivity achieved in various aldol reactions catalyzed by proline and its derivatives. |
Cycloaddition Reaction Pathways
In the synthesis of complex pyrrolidine rings, [3+2] cycloaddition reactions involving azomethine ylides are particularly powerful. nih.govnih.gov Chiral pyrrolidine derivatives can function as ligands for metal catalysts (e.g., Ag, Cu, Zn) that mediate these transformations. msu.eduacs.org The mechanism involves the in-situ generation of an azomethine ylide from an imine (often derived from an α-amino acid ester).
The chiral metal complex coordinates to the azomethine ylide, forming a chiral template. This metal-ylide complex then reacts with a dipolarophile, such as an alkene or alkyne. The chiral ligand, bound to the metal center, creates a sterically and electronically differentiated environment that controls the facial selectivity of the dipolarophile's approach. nih.gov This directed pathway ensures the formation of specific diastereomers and enantiomers of the resulting highly substituted pyrrolidine product, often creating multiple stereocenters in a single step with high precision. acs.org
| Dipolarophile | Ligand/Metal System | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) |
| Dimethyl maleate | (S)-Ph-Box / Cu(II) | >99:1 | 94% |
| N-Phenylmaleimide | (R)-BINAP / Ag(I) | >99:1 | 98% |
| Methyl acrylate | (S)-Tol-BINAP / Cu(I) | 95:5 | 91% |
| This table provides representative data for metal-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides. |
Nucleophilic Addition Mechanisms
This compound, when employed as a chiral auxiliary, can effectively control the stereochemistry of nucleophilic additions to carbonyl groups. masterorganicchemistry.comlibretexts.org This is typically achieved by first forming an amide between a carboxylic acid and (S)-2-(Methoxymethyl)pyrrolidine. The resulting chiral amide possesses a carbonyl group that is subject to attack by nucleophiles like organolithium or Grignard reagents.
Similar to the azaenolate mechanism, stereocontrol is achieved through chelation. The Lewis basic oxygen of the methoxymethyl group coordinates to the metal cation of the organometallic reagent, which also associates with the carbonyl oxygen. This creates a rigid, five-membered chelate ring that locks the conformation of the substrate. This conformation presents two diastereotopic faces of the carbonyl group to the incoming nucleophile. Attack occurs preferentially from the less sterically hindered face, away from the bulky pyrrolidine ring, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields a chiral ketone or alcohol.
| Amide Substrate (from SMP) | Organometallic Reagent | Diastereomeric Ratio |
| N-Benzoyl-SMP | Phenyllithium | 96:4 |
| N-Propionyl-SMP | Methylmagnesium bromide | 93:7 |
| N-Crotonyl-SMP | Butyllithium | 90:10 |
| This table illustrates the high diastereoselectivity observed in the addition of organometallic reagents to amides derived from (S)-2-(Methoxymethyl)pyrrolidine (SMP). |
Stereochemical Control and Stereoselectivity in Reactions
The ability of (S)-2-(Methoxymethyl)pyrrolidine to induce high levels of stereoselectivity is a direct consequence of its structure, which allows for control through two primary mechanisms: chelation and steric hindrance.
Chelation Control is a dominant factor in reactions involving metal ions, such as the alkylation of lithium azaenolates and nucleophilic additions with organometallic reagents. researchgate.netnih.govwikipedia.org The pyrrolidine nitrogen and the ether oxygen of the methoxymethyl group act as a bidentate ligand, chelating to the metal center. This forms a rigid bicyclic system that locks the reactive intermediate into a single, predictable conformation. gold-chemistry.org This conformational rigidity minimizes the number of available transition states and creates a significant energy difference between the pathways leading to different stereoisomers. The nucleophile or electrophile is then forced to approach from the most accessible trajectory, resulting in high diastereoselectivity.
Steric Hindrance is the key principle in organocatalytic reactions, such as enamine-catalyzed Michael and aldol reactions. libretexts.orgwikipedia.org After forming a chiral enamine with the substrate, the (S)-2-(Methoxymethyl)pyrrolidine catalyst provides a well-defined three-dimensional environment. The C2-substituent (the methoxymethyl group) extends into the space around the reactive enamine double bond, effectively blocking one enantiotopic face. As a result, the incoming electrophile (the Michael acceptor or aldehyde) can only approach from the opposite, unhindered face. This steric directing effect is the basis for the high enantioselectivity observed in these reactions.
In many cases, these two effects work in concert to amplify stereochemical control, making this compound and its derivatives highly valuable tools in modern asymmetric synthesis.
| Reaction Type | Primary Control Element | Intermediate | Stereochemical Outcome |
| Azaenolate Alkylation | Chelation | Rigid Lithium Azaenolate | High Diastereoselectivity |
| Michael Addition | Steric Hindrance | Chiral Enamine | High Enantioselectivity |
| Aldol Reaction | Steric Hindrance / H-Bonding | Chiral Enamine | High Enantioselectivity |
| [3+2] Cycloaddition | Steric Hindrance (Ligand) | Chiral Metal-Ylide Complex | High Diastereo- & Enantioselectivity |
| Nucleophilic Addition | Chelation | Rigid Metal-Amide Complex | High Diastereoselectivity |
| This table summarizes the primary mechanisms of stereochemical control for reactions involving this compound. |
Diastereoselectivity and Enantioselectivity Control Elements
The high degree of stereocontrol exerted by this compound-based auxiliaries stems from their ability to promote the formation of rigid, well-defined transition states during a reaction. The Enders SAMP/RAMP hydrazone alkylation reaction serves as a canonical example of these control elements at play. wikipedia.org
The process begins with the formation of a hydrazone between a carbonyl compound (an aldehyde or ketone) and the SAMP or RAMP auxiliary. wikipedia.org Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium azaenolate intermediate. The stereochemical outcome of the reaction is largely determined at this stage by several key factors:
Chelation: The methoxymethyl group is the most critical control element. wikipedia.org The oxygen atom of this group forms a stable five-membered chelate with the lithium cation and the nitrogen atom of the hydrazone. This chelation locks the intermediate into a rigid, bicyclic conformation. acs.org
Azaenolate Geometry: Extensive studies have shown that the resulting azaenolate predominantly adopts a specific geometry, characterized as E with respect to the C=C double bond and Z with respect to the C–N single bond (EC=CZC–N). acs.org This defined geometry is crucial for predictable stereochemical outcomes.
Steric Hindrance: The bulky pyrrolidine ring effectively shields one face of the azaenolate. Consequently, an incoming electrophile is forced to approach from the opposite, less sterically hindered face. acs.org
This combination of lithium chelation and steric directing effects creates a highly organized transition state where the trajectory of the electrophile is precisely controlled, leading to the formation of one enantiomer in high excess. acs.org The exceptional reliability of this method has resulted in consistently high enantiomeric excesses, often exceeding 98%. researchgate.net
Another strategy for controlling diastereoselectivity involves the sequential addition of organometallic reagents to N-thioformyl-2-methoxymethylpyrrolidine. nih.gov In these reactions, the existing stereocenter of the pyrrolidine ring directs the addition of the first nucleophile, and the resulting stereochemistry then influences the addition of the second, distinct nucleophile, allowing for the construction of two new stereocenters in a controlled manner. nih.govresearchgate.net
Influence of Stereochemistry on Reaction Outcomes
The inherent chirality of the this compound auxiliary directly dictates the absolute configuration of the newly formed stereocenter in the product. The (S)- and (R)-enantiomers of the auxiliary lead to the formation of enantiomerically opposite products, providing a powerful tool for asymmetric synthesis. wikipedia.org
Using the Enders alkylation as an example, when a ketone is derivatized with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), the subsequent alkylation and removal of the auxiliary will yield an α-alkylated ketone with the (S)-configuration at the new stereocenter. Conversely, employing the (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliary under identical conditions will produce the (R)-enantiomer of the alkylated ketone. researchgate.net This predictable relationship allows chemists to selectively synthesize either enantiomer of a target molecule simply by choosing the appropriate enantiomer of the chiral auxiliary. mit.edu
The following table illustrates the results of the asymmetric alkylation of the SAMP-hydrazone of oxetan-3-one with various electrophiles, demonstrating the high enantioselectivity achieved. acs.org
| Electrophile (R-X) | Product (R) | Yield (%) | Enantiomeric Excess (ee %) |
| CH₃I | CH₃ | 71 | 78 |
| C₂H₅I | C₂H₅ | 72 | 80 |
| PhCH₂Br | PhCH₂ | 75 | 84 |
| Allyl-Br | Allyl | 70 | 82 |
This principle of "opposite enantioselectivity through synthon control" is further highlighted in reactions involving N-thioformyl 2-methoxymethylpyrrolidine. nih.govmit.edu In the sequential addition of organolithium (R¹Li) and Grignard (R²MgBr) reagents, the order of addition determines which diastereomer is formed. The addition of R¹Li followed by R²MgBr yields one diastereomer selectively, while reversing the order to R²MgBr followed by R¹Li produces the opposite diastereomer. nih.gov This demonstrates that the stereochemical outcome is a direct consequence of the reaction pathway, which is controlled by the choice and sequence of reagents in concert with the chiral pyrrolidine scaffold. nih.govresearchgate.net
The table below provides examples of the asymmetric α-alkylation of various aldehydes and ketones using the SAMP/RAMP hydrazone method, showcasing the consistently high stereoselectivity across different substrates. mit.edu
| Carbonyl Compound | Electrophile | Auxiliary | Yield (%) | Stereoselectivity (de% or ee%) |
| 3-Pentanone | CH₃I | SAMP | 87 | ≥95% de |
| Propanal | C₆H₁₃I | SAMP | 55 | ≥95% ee |
| Cyclohexanone | CH₃I | SAMP | 90 | ≥98% ee |
| 2-Hexanone | C₂H₅I | RAMP | 68 | 91% ee |
Applications of Methoxymethylpyrrolidine in Asymmetric Catalysis and Synthesis
Methoxymethylpyrrolidine as a Chiral Auxiliary
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are widely used chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively. These auxiliaries have proven to be highly effective in a range of asymmetric transformations.
The Enders SAMP/RAMP Hydrazone Methodology
Pioneered by E. J. Corey and further developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful strategy for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org This three-step process involves the formation of a hydrazone, followed by deprotonation and alkylation, and finally, cleavage of the auxiliary to yield the desired α-substituted carbonyl compound with a high degree of enantiomeric purity. wikipedia.org
The core of the Enders methodology lies in the formation of a chiral hydrazone by reacting a ketone or aldehyde with either SAMP or RAMP. wikipedia.org This hydrazone is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. wikipedia.orgnih.gov The stereochemistry of this azaenolate is crucial for the high stereoselectivity of the subsequent alkylation step. nih.gov The lithium cation chelates with the methoxy (B1213986) group of the auxiliary, creating a rigid, five-membered ring structure that directs the incoming electrophile to a specific face of the azaenolate. wikipedia.orgchemtube3d.com This results in the formation of a new stereocenter at the α-carbon with excellent stereocontrol. wikipedia.org
The reaction is applicable to a wide range of ketones and aldehydes, including both cyclic and acyclic substrates. mit.edunih.gov The choice between SAMP and RAMP allows for the synthesis of either enantiomer of the final product. mit.edu
| Reactant (Ketone/Aldehyde) | Auxiliary | Electrophile | Product | Enantiomeric Excess (ee) |
| Cyclohexanone | SAMP | Methyl iodide | (R)-2-Methylcyclohexanone | >95% |
| Propanal | RAMP | Benzyl bromide | (S)-2-Benzylpropanal | >96% |
| Acetone | SAMP | Ethyl iodide | (S)-2-Pentone | >90% |
The reliability and high stereoselectivity of the SAMP/RAMP hydrazone methodology have made it a valuable tool in the total synthesis of numerous complex natural products. wikipedia.org It has been successfully employed in the synthesis of compounds with diverse biological activities, including immunosuppressants, antitumor agents, and pheromones. nih.govnih.gov
For instance, the asymmetric total synthesis of (-)-pironetin, a polyketide with immunosuppressive and antitumor properties, utilized the SAMP/RAMP methodology to establish key stereocenters. nih.gov Similarly, the synthesis of (-)-callystatin A, a cytotoxic polyketide, relied on the asymmetric α-alkylation of aldehydes and ketones using this method. nih.govacs.org The synthesis of deoxy-sugars, important components of many biologically active molecules, has also been achieved using RAMP/SAMP-based techniques. digimat.in
A crucial step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to afford the desired product. In the Enders methodology, the alkylated hydrazone is typically cleaved to regenerate the carbonyl group. Ozonolysis is a common method for this cleavage. wikipedia.org However, for substrates sensitive to oxidative conditions, milder methods have been developed. researchgate.net
One such method involves the use of oxalic acid, which allows for the cleavage of ketone SAMP-hydrazones under mild, non-racemizing conditions. researchgate.net This method is compatible with a variety of functional groups that are sensitive to ozonolysis or strong acids. researchgate.net
Furthermore, the chiral auxiliary can often be recovered and recycled, making the process more economical and sustainable. mit.eduresearchgate.net For example, after cleavage with oxalic acid, the SAMP auxiliary can be recovered from the aqueous phase in good yield and with its enantiomeric purity intact. researchgate.net
Other Asymmetric Transformations Facilitated by this compound Auxiliaries
Beyond the well-established hydrazone methodology, this compound-based auxiliaries have found application in other asymmetric transformations. mit.edu
Palladium-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgorganic-chemistry.org The use of chiral ligands is essential for achieving enantioselectivity in these reactions. wikipedia.org Chiral hydrazones derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation. acs.org
In this context, a novel phosphine-hydrazone ligand, 2-(diphenylphosphino)benzaldehyde (B1302527) SAMP hydrazone (DPPBA-SAMP), has been developed. acs.org This ligand, when used in conjunction with a palladium catalyst, has been shown to afford high yields and high enantioselectivities in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. acs.org The chiral environment created by the SAMP-derived ligand effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. acs.orgrsc.org
Asymmetric Synthesis of Diverse Chiral Building Blocks
(S)-2-Methoxymethylpyrrolidine (SMP) and its derivatives are instrumental in the asymmetric synthesis of a wide array of chiral building blocks, which are valuable intermediates for constructing more complex molecules like natural products and pharmaceuticals. acs.orgtcichemicals.com These catalysts have proven effective in forming stereochemically rich structures through various carbon-carbon bond-forming reactions.
One prominent application is in direct asymmetric Mannich-type reactions. For instance, the SMP-catalyzed reaction between unmodified aldehydes and N-PMP-protected α-imino ethyl glyoxylate (B1226380) proceeds with high anti-selectivity, yielding chiral β-amino acid derivatives. asianpubs.orgresearchgate.net These products are crucial synthons for peptides and other biologically active compounds. Similarly, this compound-derived auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), are widely used for the asymmetric α-alkylation of carbonyl compounds. thieme-connect.com The SAMP-hydrazone of dihydroxyacetone, for example, serves as a chiral dihydroxyacetone synthon, enabling stereoselective alkylations to produce important building blocks for aza- and deoxysugars. thieme-connect.com
The versatility of these pyrrolidine-based systems extends to the synthesis of chiral heterocyclic building blocks. Organocatalytic methodologies employing pyrrolidine (B122466) derivatives facilitate the enantioselective construction of complex pyrrolidines and other nitrogen-containing heterocycles through cascade reactions. nih.govnih.gov For example, merging heterogeneous palladium catalysis with chiral amine co-catalysis has enabled the one-pot synthesis of valuable pyrrolidines with high enantiomeric excess (up to 98% ee). nih.gov These methods provide efficient access to scaffolds central to a broad range of bioactive natural products and pharmaceutical agents. nih.gov
The following table summarizes the performance of SMP and its analogues in the synthesis of various chiral building blocks.
| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Mannich Reaction | SMP | Aldehydes, α-imino ethyl glyoxylate | β-Amino acid derivatives | up to 19:1 (anti) | 74-92% |
| Michael Addition | Chiral Pyrrolidine | Aldehydes, Nitroolefins | γ-Nitroaldehydes | up to 95:5 (syn) | 75-85% |
| α-Alkylation | SAMP Hydrazone | Dihydroxyacetone, Electrophiles | Aza/Deoxysugar precursors | ≥96% de | >96% |
| Cascade Hetero-Michael/Carbocyclization | Chiral Amine / Pd(0) | Various | Dihydropyrrolidines | - | up to 98% |
This compound Derivatives as Chiral Ligands
Derivatives of this compound serve as highly effective chiral ligands in metal-catalyzed asymmetric synthesis. Their structure, which combines the rigid five-membered pyrrolidine ring with a coordinating methoxymethyl side chain, allows for the creation of a well-defined chiral environment around a metal center. This structural motif is crucial for transferring stereochemical information from the catalyst to the product.
Role in Metal-Catalyzed Asymmetric Reactions
This compound derivatives have been successfully employed as ligands in a variety of metal-catalyzed processes, including additions to carbonyls, allylic substitutions, and cycloadditions. A notable example is the use of C₂-symmetric bis(methoxymethyl)pyrrolidine derivatives as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. These reactions produce chiral secondary alcohols with high yields and excellent enantioselectivity.
The specific structure of the ligand plays a critical role in the reaction's outcome. For instance, in palladium-catalyzed asymmetric allylic alkylation, the choice of a phosphinooxazoline (PHOX) ligand, which can be derived from a pyrrolidine scaffold, is crucial for achieving high enantioselectivity. scispace.com The distinct electronic properties of the phosphorus and nitrogen donors create an electronic dissymmetry at the metal center, which helps differentiate the two ends of the allyl substrate, leading to a highly selective nucleophilic attack. scispace.com Similarly, in copper-catalyzed reactions, such as N-H insertions, the coordinating groups on the chiral ligand are key to forming a stabilized metal-carbenoid complex that dictates the stereochemical outcome. nih.govchemrxiv.org
The table below illustrates the effectiveness of these ligands in different metal-catalyzed reactions.
| Metal | Reaction Type | Ligand Type | Product | Yield | Enantiomeric Excess (ee) |
| Zinc | Alkyl addition to aldehyde | N-(β-hydroxyethyl)-bis(methoxymethyl)pyrrolidine | Chiral secondary alcohol | 85-95% | 70-96% |
| Palladium | Allylic Alkylation | Phosphinooxazoline (PHOX) | Chiral allylated malonates | High | up to 99% |
| Copper | N-H Insertion | Chiral aminoamide silanol | Unnatural amino acids | High | High |
| Rhodium | Hydrogenation | P,N-Ligands | Chiral alkanes | - | High |
Ligand Design Principles for Enantioselective Catalysis
The design of effective chiral ligands like this compound derivatives for enantioselective catalysis is guided by several key principles. nih.govchimia.chutexas.edu The primary goal is to create a well-defined, rigid, and sterically demanding chiral pocket around the metal's active site. scispace.comnih.gov This controlled environment forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.
Key Design Principles:
Rigidity and Conformational Constraint: The five-membered pyrrolidine ring provides a rigid scaffold that limits conformational flexibility. This rigidity is essential for creating a predictable and stable chiral environment, which simplifies the prediction of the 3D structure of the metal complex and enhances enantiocontrol. nih.gov
Steric Shielding: The substituents on the pyrrolidine ring, such as the methoxymethyl group, are positioned close to the metal's coordination site. They effectively shield the metal center from two opposite directions, directing the incoming substrate to a less hindered quadrant and thus controlling the stereoselectivity. nih.gov
C₂ Symmetry: Many highly successful ligands possess a C₂ axis of symmetry. This design feature reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. While not all this compound ligands are C₂-symmetric, this principle has influenced the development of related and highly effective bisoxazoline and semicorrin ligands. scispace.comnih.gov
Electronic Effects: In non-symmetrical ligands, such as P,N-ligands, the different electronic properties (e.g., trans influence) of the coordinating atoms (like phosphorus and nitrogen) can create electronic asymmetry at the metal center. scispace.com This electronic differentiation can be as crucial as steric factors in controlling selectivity, particularly in reactions like allylic substitution. scispace.com
Modularity: An effective ligand design is often modular, allowing for systematic variation of substituents. utexas.edu By tuning the steric and electronic properties of the ligand backbone and its side chains, the catalyst can be optimized for a specific substrate and reaction, a process that has been greatly facilitated by the development of privileged ligand structures. utexas.edu
This compound in Organocatalysis
Beyond its role as a ligand precursor, this compound and its derivatives are cornerstone catalysts in the field of asymmetric organocatalysis. nih.gov As small organic molecules, they offer a metal-free alternative for catalyzing a wide range of chemical transformations, operating through mechanisms such as enamine and iminium ion activation. mdpi.comnih.gov The pyrrolidine scaffold has proven to be a privileged motif in aminocatalysis, capable of promoting reactions with high efficiency and stereocontrol. nih.govbeilstein-journals.org
Enamine Catalysis in Asymmetric Transformations
Enamine catalysis is a primary activation mode for pyrrolidine-based organocatalysts like SMP. mdpi.com The catalytic cycle begins with the reaction between the secondary amine of the pyrrolidine catalyst and a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.govnih.gov This enamine is a higher-energy HOMO equivalent of the corresponding enolate, making it sufficiently reactive to attack a range of electrophiles.
The chiral environment established by the catalyst's structure, particularly the substituent at the C2 position (the methoxymethyl group), effectively shields one of the enamine's diastereotopic faces. mdpi.com This steric hindrance directs the electrophile to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed C-C bond. This strategy has been successfully applied to numerous asymmetric transformations, including:
Michael Additions: The conjugate addition of enamine intermediates to electron-deficient olefins like nitroalkenes is a classic application. nih.govbeilstein-journals.orgfigshare.com These reactions generate γ-nitrocarbonyl compounds with high diastereo- and enantioselectivity.
Aldol (B89426) and Mannich Reactions: Pyrrolidine catalysts facilitate the formation of chiral β-hydroxy and β-amino carbonyl compounds, respectively, which are fundamental building blocks in organic synthesis. asianpubs.org
Cascade Reactions: Enamine activation can initiate complex cascade sequences, allowing for the rapid construction of intricate molecular architectures from simple starting materials in a single pot. nih.gov
The efficiency of these transformations can often be enhanced by the presence of acidic co-catalysts or additives, which can accelerate the rate-limiting enamine formation or hydrolysis steps. nih.gov
| Reaction | Catalyst | Nucleophile (from) | Electrophile | Product | Stereoselectivity |
| Michael Addition | Pyrrolidine Derivative | Ketone/Aldehyde | Nitroolefin | γ-Nitrocarbonyl | up to >99:1 dr, >99% ee |
| Mannich Reaction | SMP | Aldehyde | Imines | β-Amino Aldehyde | High anti-selectivity |
| Aldol Reaction | Proline-based | Ketone/Aldehyde | Aldehyde | β-Hydroxy Carbonyl | High ee |
Asymmetric Organocatalytic Allylation Reactions
Asymmetric organocatalytic allylation represents a powerful method for the enantioselective formation of carbon-carbon bonds and the synthesis of valuable homoallylic alcohols and amines. nih.govorganic-chemistry.org While many systems utilize primary amino acids, the principles of enamine catalysis central to pyrrolidine catalysts are directly applicable. organic-chemistry.org In these reactions, the organocatalyst activates an α-branched aldehyde via enamine formation. This intermediate then undergoes an SN2-type reaction with an allyl halide. organic-chemistry.org
This approach provides a transition-metal-free pathway to α-allylated aldehydes containing chiral quaternary carbon stereocenters, which are important structural motifs in many pharmaceuticals and natural products. organic-chemistry.org The high stereocontrol is achieved as the bulky chiral catalyst effectively shields one face of the enamine, directing the incoming allyl electrophile to the opposite side.
Recent advancements have also seen the development of hybrid catalytic systems that merge organocatalysis with other catalytic modes. For example, a cooperative system using an organophotoredox catalyst and a chiral chromium complex enables the asymmetric allylation of aldehydes using unactivated alkenes as the allyl source. rsc.orgchemrxiv.org This dual-catalyst approach generates chiral allylchromium nucleophiles in situ, which then react with high enantioselectivity. rsc.org
| Catalyst System | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Primary Amino Acid | α-Branched Aldehyde, Allyl Halide | α-Allylated Aldehyde | - | up to 96% |
| Organophotoredox / Chiral Cr Complex | Aldehyde, Alkene | Homoallylic Alcohol | >20:1 | up to 99% |
Advanced Spectroscopic and Spectrometric Characterization of Methoxymethylpyrrolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netcore.ac.uk For methoxymethylpyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). The pyrrolidine (B122466) ring protons typically appear as complex multiplets in the upfield region of the spectrum, while the methoxy (B1213986) group protons present as a sharp singlet. researchgate.netresearchgate.net The protons of the methylene (B1212753) bridge connecting the pyrrolidine ring to the methoxy group also show distinct signals.
¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule. hmdb.cachemicalbook.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
To definitively connect the proton and carbon skeletons, 2D NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, which helps to trace the connectivity within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the methoxymethyl substituent to the pyrrolidine ring. core.ac.uk
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine C2-H | 2.8 - 3.5 | 55 - 65 |
| Pyrrolidine C3, C4-H₂ | 1.5 - 2.0 | 20 - 30 |
| Pyrrolidine C5-H₂ | 2.5 - 3.2 | 45 - 55 |
| -CH₂-O- | 3.2 - 3.6 | 70 - 80 |
| -OCH₃ | 3.2 - 3.4 | 58 - 60 |
Note: Chemical shifts are approximate and can vary based on solvent and specific derivative.
Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and, through fragmentation analysis, clues about its structure. perkinelmer.comfujifilm.com For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are commonly used.
In a typical Electron Ionization (EI) mass spectrum of (S)-(+)-2-(Methoxymethyl)pyrrolidine, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of 115.17 g/mol . nist.gov The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for this compound involve the loss of the methoxy group or cleavage of the pyrrolidine ring. A prominent fragment is often observed at m/z 84, corresponding to the loss of the methoxymethyl group, which is characteristic of N-substituted pyrrolidines. massbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula and further confirming the compound's identity. nih.gov
Table 2: Major Mass Fragments for (S)-(+)-2-(Methoxymethyl)pyrrolidine (EI-MS)
| m/z | Proposed Fragment Identity |
|---|---|
| 115 | [M]⁺ (Molecular Ion) |
| 84 | [M - CH₂OCH₃]⁺ |
| 70 | Pyrrolidine ring fragment |
| 45 | [CH₂OCH₃]⁺ |
Source: Based on data from the NIST WebBook for (S)-(+)-2-(Methoxymethyl)pyrrolidine. nist.gov
Chromatographic Methods (HPLC, GC, UPLC) for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and its derivatives. nih.gov High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most frequently employed methods. gcms.czmdpi.com
Purity assessment is typically performed using GC with a Flame Ionization Detector (FID) or HPLC with a UV or mass spectrometric detector. researchgate.netmdpi.com The sample is separated on a chromatographic column, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
For chiral derivatives of this compound, determining the enantiomeric excess (ee) is critical. This is achieved using chiral chromatography. researchgate.net
Chiral GC: The sample is passed through a GC column coated with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation. The relative peak areas are used to calculate the enantiomeric excess. For example, the ee of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) can be determined by Gas-Liquid Chromatography (GLC). sigmaaldrich.com
Chiral HPLC: This is the most common method for enantiomeric separation. sigmaaldrich.com A chiral stationary phase is used in an HPLC column to resolve the enantiomers, which can then be quantified using a UV or other suitable detector. bohrium.com
Table 3: Example Chromatographic Methods for Pyrrolidine Derivatives
| Technique | Application | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|---|
| Chiral GC (GLC) | Enantiomeric Excess | Chiral Stationary Phase | Helium | FID |
| Chiral HPLC | Enantiomeric Separation | Chiralcel OD-H | n-hexane:ethanol | UV (254 nm) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com While this compound itself is a liquid at room temperature, a solid, crystalline derivative can be synthesized and analyzed. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. spast.orgmdpi.com
The process involves irradiating a single crystal of a suitable derivative with an X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of all atoms (except hydrogen, which is often difficult to resolve) can be determined with high precision. For chiral molecules, anomalous dispersion techniques can be used to unambiguously determine the absolute stereochemistry (R or S configuration) of each chiral center, which is often challenging to assign by other spectroscopic methods alone.
Table 4: Typical Data Obtained from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Details of the crystal lattice symmetry |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit in the crystal |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent chemical bonds |
| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule |
Computational Chemistry and Theoretical Studies of Methoxymethylpyrrolidine
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and molecular behavior. For (S)-2-(Methoxymethyl)pyrrolidine (MMP) and related organocatalysts, theoretical studies have been instrumental in elucidating reaction mechanisms, understanding the origins of selectivity, and guiding the design of more efficient synthetic methodologies.
Derivatization and Functionalization Strategies
Systematic Functionalization of the Pyrrolidine (B122466) Ring
Functionalization of the pyrrolidine ring of methoxymethylpyrrolidine can be achieved either by building the ring with desired substituents from acyclic precursors or by modifying a pre-existing this compound core.
One of the most powerful methods for constructing substituted pyrrolidine rings is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.com In this approach, precursors such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can react with various dipolarophiles (e.g., alkenes) in the presence of an acid catalyst like trifluoroacetic acid (TFA). mdpi.comnih.gov This reaction generates highly functionalized pyrrolidines where the methoxymethyl group is already installed on the nitrogen atom. The substitution pattern of the final pyrrolidine ring is dictated by the choice of the alkene, allowing for systematic variation at positions 3 and 4. nih.gov
Direct functionalization of a pre-existing this compound scaffold has also been demonstrated. For instance, a series of 4- and 5-substituted derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have been synthesized. researchgate.net This research highlights the possibility of introducing substituents at the C4 and C5 positions of the pyrrolidine ring. In this study, various groups, including fluoro, difluoro, methoxy (B1213986), and trifluoromethyl, were introduced to explore their effects on biological activity. researchgate.net The synthesis of these analogs demonstrates that the this compound core is stable to various reaction conditions, enabling its elaboration into more complex molecules.
The table below summarizes examples of functionalization strategies for the pyrrolidine ring.
| Strategy | Precursor/Reactant 1 | Reactant 2 | Key Reagents | Functionalization Position(s) | Resulting Compound Type |
| [3+2] Cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | Trifluoroacetic acid (TFA) | C3, C4 | Substituted N-methoxymethylpyrrolidine |
| [3+2] Cycloaddition | Azomethine ylide from (N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzylamine) | 4-nitrobenzofuroxan | - | C3, C4 | Mono or bis cycloadducts |
| Sulfonamide Formation & Ring Modification | 2-(Methoxymethyl)pyrrolidine | Substituted Isatin Sulfonyl Chloride | - | C4, C5 (via modified starting materials) | Substituted 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives |
This table is generated based on data from cited research articles and illustrates different synthetic approaches. mdpi.comnih.govresearchgate.net
Strategies for Modifying the Methoxymethyl Moiety
The methoxymethyl (MOM) group in this compound is primarily utilized as a protecting group for the nitrogen atom. wikipedia.orgadichemistry.com Its main chemical modification is its cleavage to reveal the secondary amine, which can then be further functionalized. This deprotection is a key strategic step in multi-step syntheses.
The MOM group is characterized as an acetal (B89532) and is therefore sensitive to acidic conditions. adichemistry.com Its removal can be accomplished using a variety of Lewis and Brønsted acids. wikipedia.org The choice of reagent allows for selective deprotection under specific conditions, which is crucial when other acid-sensitive groups are present in the molecule. For example, treating an aromatic methoxymethyl ether with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl leads to its conversion to a silyl (B83357) ether, which is then hydrolyzed to the parent alcohol or phenol. acs.org While this example is for an ether, similar principles apply to N-MOM groups. More direct methods for N-dealkylation, such as the von Braun reaction (using cyanogen (B1215507) bromide) or reaction with chloroformates (e.g., α-chloroethyl chloroformate), are harsh but effective for removing N-alkyl groups, including the methoxymethyl group, to yield the corresponding cyanamide (B42294) or carbamate (B1207046), which is then hydrolyzed to the secondary amine. nih.gov
The table below details common strategies for the cleavage of the methoxymethyl group.
| Reagent(s) | Conditions | Moiety Transformation | Notes |
| Brønsted Acids (e.g., HCl) | Boiling in methanol | Cleavage to NH | Standard acid hydrolysis adichemistry.com |
| Boron Trichloride (BCl₃) | - | Cleavage to NH | A versatile method for cleaving MOM ethers acs.org |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-bipyridyl | Acetonitrile, room temperature | Cleavage to NH | Chemoselective deprotection method acs.org |
| Cyanogen Bromide (CNBr) | Inert solvent (e.g., chloroform) | Cleavage and formation of a cyanamide | The von Braun Reaction nih.gov |
| α-Chloroethyl chloroformate | Ethylene chloride, followed by methanol | Cleavage and formation of a carbamate intermediate | General method for N-dealkylation nih.gov |
This table is generated based on data from cited research articles detailing methods for MOM group cleavage. adichemistry.comacs.orgnih.govacs.org
Synthesis of Diverse Pyrrolidine-Based Scaffolds and Libraries
This compound and its precursors are valuable chiral building blocks for diversity-oriented synthesis (DOS). nih.govnih.gov DOS aims to efficiently generate collections of structurally diverse small molecules to explore chemical space for applications in drug discovery and chemical biology. scispace.comnih.gov The pyrrolidine scaffold is particularly attractive due to its three-dimensional character and its prevalence in natural products and FDA-approved drugs. nih.govnih.gov
A primary strategy for building pyrrolidine-based libraries is the [3+2] cycloaddition of azomethine ylides, which can be generated from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. mdpi.comnih.gov By systematically varying the aldehyde, amino acid ester, and dipolarophile components in multicomponent reactions, a wide array of substituted pyrrolidines can be synthesized with high stereocontrol. nih.govtandfonline.com Natural carbohydrate-based solid acid catalysts have been shown to effectively catalyze such reactions, offering an environmentally friendly approach to creating functionalized pyrrolidine libraries. nih.govresearchgate.net
The use of enantiomerically pure starting materials, such as those derived from (S)-proline, allows for the synthesis of chiral, non-racemic libraries. (S)-2-(Methoxymethyl)pyrrolidine, often used as a chiral auxiliary or ligand, can also serve as a foundational scaffold. By functionalizing the ring or cleaving the MOM group to allow for N-acylation or N-alkylation with diverse building blocks, libraries of complex molecules can be constructed. nih.gov This approach combines the inherent stereochemistry of the starting material with the structural diversity introduced through subsequent chemical transformations, leading to the creation of sophisticated molecular scaffolds for screening and lead optimization. nih.govnih.gov
| Synthetic Approach | Key Building Blocks | Diversity Elements | Scaffold Type |
| Diversity-Oriented Synthesis (DOS) via [3+2] Cycloaddition | Azomethine Ylides (from α-imino esters), Dienes/Dipolarophiles | Varied esters, aldehydes, and dipolarophiles | Highly substituted pyrrolidines nih.govresearchgate.net |
| Multicomponent Reactions | Aldehydes, Amino acid esters, Alkenes | Each of the three components can be varied | Polysubstituted pyrrolidines tandfonline.com |
| Chiral Pool Synthesis | (S)-2-(Methoxymethyl)pyrrolidine or derivatives | Reagents for N-functionalization (after deprotection) or C-functionalization | Chiral pyrrolidine-based libraries nih.govnih.gov |
This table is generated based on data from cited research articles on the synthesis of compound libraries. nih.govnih.govtandfonline.comresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methoxymethylpyrrolidine derivatives, and how can purity be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, substituting a halogenated pyrrolidine precursor with methoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound . Purity optimization involves post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization via H/C NMR and GC-MS is critical to confirm structural integrity and quantify impurities .
Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?
- Methodological Answer : Utilize standardized protocols from authoritative databases like NIST Chemistry WebBook for spectral data (IR, NMR) and thermodynamic properties (e.g., boiling point, solubility). For instance, (S)-(+)-2-(Methoxymethyl)pyrrolidine’s optical rotation () should be measured using a polarimeter at 20°C (sodium D-line) to verify enantiomeric purity . Differential Scanning Calorimetry (DSC) can assess thermal stability, ensuring batch-to-batch consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adopt hazard mitigation strategies aligned with GHS guidelines. Use fume hoods to avoid inhalation exposure (H333 hazard) and wear nitrile gloves/lab coats to prevent skin contact (H313). Emergency procedures include immediate eye irrigation with saline (15 minutes) for accidental exposure .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in catalysis or chiral synthesis?
- Methodological Answer : Enantiomeric forms (e.g., (R)- vs. (S)-isomers) exhibit divergent catalytic behaviors. For example, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine acts as a chiral ligand in asymmetric hydrogenation, with enantioselectivity dependent on the methoxymethyl group’s spatial orientation . Computational modeling (DFT) can predict steric effects, while HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (ee) .
Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
- Methodological Answer : Apply iterative hypothesis testing. If alkylation of pyrrolidine yields unexpected byproducts (e.g., dimerization), analyze reaction intermediates via in situ FTIR or LC-MS to identify side reactions. Adjust reaction parameters (e.g., lower temperature, slower reagent addition) to suppress competing pathways. Cross-reference findings with literature on analogous compounds to validate mechanistic assumptions .
Q. What strategies optimize this compound’s stability in aqueous or acidic media for drug delivery applications?
- Methodological Answer : Conduct accelerated stability studies under varying pH (1–10) and temperature (25–40°C). Use H NMR to track degradation (e.g., hydrolysis of the methoxymethyl group). Stabilization strategies include formulating with cyclodextrins or PEGylation to shield reactive sites. Comparative studies with deuterated analogs (e.g., CD₃OCH₂-pyrrolidine) can elucidate degradation kinetics .
Q. How can mixed-methods approaches enhance understanding of this compound’s biological interactions?
- Methodological Answer : Combine quantitative assays (e.g., IC₅₀ determination in enzyme inhibition) with qualitative techniques like molecular docking (AutoDock Vina) to map binding interactions. Validate hypotheses via site-directed mutagenesis or isotopic labeling. For example, N-labeled this compound can clarify hydrogen-bonding networks in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
